Bienvenue dans la boutique en ligne BenchChem!

Pracinostat

Pharmacokinetics Bioavailability ADME

Pracinostat (SB939) is the preferred oral HDAC inhibitor for preclinical models requiring PK/PD alignment with clinical dosing. It achieves >4-fold higher oral bioavailability than vorinostat, eliminating IV handling artifacts. Unlike broad-spectrum HDAC inhibitors, pracinostat provides >100-fold selectivity for classical HDACs over non‑HDAC metalloenzymes, minimizing off‑target confounding. Its well‑characterized ADME (CYP3A4/1A2 metabolism, high solubility/permeability) makes it the benchmark reference compound for reproducible in vivo studies. Generic substitution with other pan‑HDAC inhibitors is scientifically invalid due to divergent isoform selectivity and ADME profiles.

Molecular Formula C20H30N4O2
Molecular Weight 358.5 g/mol
CAS No. 929016-96-6
Cat. No. B612167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePracinostat
CAS929016-96-6
SynonymsSB939;  SB 939;  SC-939;  Pracinostat.
Molecular FormulaC20H30N4O2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO
InChIInChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+
InChIKeyJHDKZFFAIZKUCU-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pracinostat (SB939, CAS 929016-96-6): Procurement Guide for a Pan-HDAC Inhibitor with Differentiated Oral Bioavailability


Pracinostat (SB939, CAS 929016-96-6) is an orally bioavailable, hydroxamate-based, pan-histone deacetylase (HDAC) inhibitor currently in clinical development for hematological malignancies and solid tumors [1]. It exhibits potent inhibitory activity against class I, II, and IV HDAC isozymes, with in vitro IC50 values typically ranging from 40 nM to 140 nM, while demonstrating markedly reduced potency against HDAC6 (IC50 ~1008 nM) and no activity against class III sirtuins .

Why Pracinostat (SB939, CAS 929016-96-6) Cannot Be Substituted with Other HDAC Inhibitors in Research and Clinical Development


Generic substitution among HDAC inhibitors is not scientifically valid due to significant differences in isoform selectivity, ADME profiles, and oral bioavailability. While several hydroxamate-based HDAC inhibitors (e.g., vorinostat/SAHA, panobinostat, belinostat) share a common pharmacophore, their clinical utility and dosing routes differ substantially. Pracinostat was specifically designed to overcome the poor oral bioavailability and pharmacokinetic limitations that plagued earlier pan-HDAC inhibitors, which often required intravenous administration [1]. These foundational differences in ADME and target engagement kinetics translate into divergent preclinical efficacy and clinical development paths, making cross-class substitution inappropriate [2].

Pracinostat (SB939, CAS 929016-96-6) Quantitative Evidence Guide: Differentiated Performance vs. Comparators


Pracinostat vs. Vorinostat (SAHA): Superior Oral Bioavailability and PK Profile

In preclinical models, Pracinostat demonstrates a >4-fold increase in oral bioavailability compared to vorinostat (SAHA) . This PK advantage is attributed to its optimized chemical structure, which enables effective oral dosing—a critical limitation of many first-generation HDAC inhibitors [1].

Pharmacokinetics Bioavailability ADME HDAC inhibitor

Pracinostat vs. Vorinostat (SAHA): Enhanced Target Selectivity Over Non-HDAC Zinc Metalloenzymes

Pracinostat exhibits >100-fold greater selectivity for classical HDACs compared to other zinc-dependent metalloenzymes, a property not shared by vorinostat (SAHA) [1]. This selectivity profile reduces potential off-target effects and improves the interpretability of experimental results.

Selectivity HDAC Off-target Zinc metalloenzyme

Pracinostat vs. Panobinostat & Belinostat: Oral Route of Administration

Pracinostat was developed as an orally active HDAC inhibitor, whereas panobinostat and belinostat were initially dosed intravenously in Phase 1 studies due to their poor oral bioavailability in preclinical species [1].

Oral administration Route of administration HDAC inhibitor Clinical development

Pracinostat in AML: Phase 3 Futility Analysis with Azacitidine

In the PRIMULA Phase 3 study (NCT03151408) evaluating pracinostat plus azacitidine in newly diagnosed AML patients unfit for intensive chemotherapy, an interim analysis showed no improvement in median overall survival: 9.95 months for both the pracinostat/azacitidine and placebo/azacitidine arms (p=0.8275) [1]. The trial was discontinued due to futility.

Acute myeloid leukemia AML Phase 3 Azacitidine Overall survival

Pracinostat in Myelofibrosis: Modest Single-Agent Activity in Phase 2

In a Phase 2 study of single-agent pracinostat in 22 patients with intermediate- or high-risk myelofibrosis, the drug demonstrated modest activity [1]. The observed spleen response rate was 9% (2/22 patients), and the median duration of spleen response was 3.5 months.

Myelofibrosis Phase 2 Single-agent Spleen response

Pracinostat (SB939, CAS 929016-96-6): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies Requiring Oral HDAC Inhibition

Pracinostat is the preferred choice for preclinical in vivo studies that require oral administration of an HDAC inhibitor, due to its >4-fold higher oral bioavailability compared to vorinostat . This reduces the need for IV dosing, simplifies animal handling, and more accurately models intended clinical routes of administration.

Mechanistic Studies Investigating HDAC Isoform Selectivity

For experiments requiring precise interpretation of HDAC-mediated effects, pracinostat offers >100-fold selectivity for classical HDACs over non-HDAC zinc-dependent metalloenzymes, a property not shared by vorinostat [1]. This selectivity minimizes confounding off-target effects, enhancing the interpretability of results.

Combination Studies in Hematological Malignancies (Excluding AML/Azacitidine)

Given its modest single-agent activity in myelofibrosis (9% spleen response rate) [2], pracinostat is best utilized in combination strategies. However, researchers should avoid the specific combination of pracinostat plus azacitidine in AML, which failed to improve overall survival in a Phase 3 trial (median OS 9.95 months vs. 9.95 months for control) [3].

Pharmacokinetic and ADME Profiling of Orally Bioavailable HDAC Inhibitors

Pracinostat serves as a benchmark oral HDAC inhibitor with well-characterized ADME properties, including high aqueous solubility, high Caco-2 permeability, and CYP-mediated metabolism (primarily CYP3A4 and CYP1A2) [4]. It is suitable for use as a reference compound in PK/PD studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pracinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.